Cas no 1260833-17-7 (3-4-methyl-3-(trifluoromethyl)phenylpiperidine)

3-4-methyl-3-(trifluoromethyl)phenylpiperidine structure
1260833-17-7 structure
商品名:3-4-methyl-3-(trifluoromethyl)phenylpiperidine
CAS番号:1260833-17-7
MF:C13H16F3N
メガワット:243.268054008484
CID:6042498
PubChem ID:165643160

3-4-methyl-3-(trifluoromethyl)phenylpiperidine 化学的及び物理的性質

名前と識別子

    • 3-4-methyl-3-(trifluoromethyl)phenylpiperidine
    • 3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
    • EN300-1930600
    • 1260833-17-7
    • インチ: 1S/C13H16F3N/c1-9-4-5-10(7-12(9)13(14,15)16)11-3-2-6-17-8-11/h4-5,7,11,17H,2-3,6,8H2,1H3
    • InChIKey: RBGXOKTVLJPXOX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C)C=CC(=C1)C1CNCCC1)(F)F

計算された属性

  • せいみつぶんしりょう: 243.12348400g/mol
  • どういたいしつりょう: 243.12348400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-4-methyl-3-(trifluoromethyl)phenylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1930600-1.0g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
1g
$1371.0 2023-06-02
Enamine
EN300-1930600-0.05g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
0.05g
$587.0 2023-09-17
Enamine
EN300-1930600-0.25g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
0.25g
$642.0 2023-09-17
Enamine
EN300-1930600-5.0g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
5g
$3977.0 2023-06-02
Enamine
EN300-1930600-10.0g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
10g
$5897.0 2023-06-02
Enamine
EN300-1930600-10g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
10g
$3007.0 2023-09-17
Enamine
EN300-1930600-0.5g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
0.5g
$671.0 2023-09-17
Enamine
EN300-1930600-2.5g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
2.5g
$1370.0 2023-09-17
Enamine
EN300-1930600-5g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
5g
$2028.0 2023-09-17
Enamine
EN300-1930600-0.1g
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
1260833-17-7
0.1g
$615.0 2023-09-17

3-4-methyl-3-(trifluoromethyl)phenylpiperidine 関連文献

3-4-methyl-3-(trifluoromethyl)phenylpiperidineに関する追加情報

3-4-methyl-3-(trifluoromethyl)phenylpiperidine: A Promising Scaffold in Medicinal Chemistry

3-4-methyl-3-(trifluoromethyl)phenylpiperidine represents a unique molecular scaffold with significant potential in pharmaceutical research. This compound, with the CAS number 1260833-17-7, combines structural elements from aromatic rings and piperidine moieties, creating a versatile platform for drug discovery. The trifluoromethyl group and 3-4-methyl substitutions on the phenyl ring contribute to its distinct physicochemical properties, which are critical for modulating biological activity. Recent studies in medicinal chemistry have highlighted the importance of such hybrid structures in developing therapeutics for complex diseases.

The phenylpiperidine scaffold is a well-established framework in drug design, known for its ability to interact with multiple biological targets. The 3-4-methyl substitutions on the benzene ring introduce steric and electronic effects, while the trifluoromethyl group enhances the compound's hydrophobicity and metabolic stability. These features make 3-4-methyl-3-(trifluoromethyl)phenylpiperidine a compelling candidate for further exploration in medicinal chemistry. Researchers have increasingly focused on optimizing such scaffolds to improve drug-like properties and target specificity.

Recent advancements in computational chemistry have enabled the prediction of 3-4-methyl-3-(trifluoromethyl)phenylpiperidine's interactions with biological systems. Machine learning models, for example, have been used to assess its binding affinity for G-protein-coupled receptors (GPCRs), which are critical targets for many therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibited promising anti-inflammatory activity, suggesting potential applications in autoimmune disorders. The trifluoromethyl group was identified as a key contributor to these effects, likely due to its ability to modulate protein-ligand interactions.

The 3-4-methyl substitutions on the phenyl ring play a dual role in stabilizing the molecular structure and enhancing functional diversity. These groups can participate in hydrogen bonding or hydrophobic interactions, which are essential for target engagement. A 2024 review in Drug Discovery Today emphasized the importance of aromatic ring modifications in improving the pharmacokinetic profile of drug candidates. The 3-4-methyl substitutions in 3-4-methyl-3-(trifluoromethyl)phenylpiperidine may contribute to its favorable solubility and permeability characteristics, making it a suitable candidate for oral administration.

Experimental studies on 3-4-methyl-3-(trifluoromethyl)phenylpiperidine have revealed its potential as a lead compound for developing novel therapeutics. In vitro assays have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its antitumor potential. The trifluoromethyl group is believed to enhance the compound's ability to disrupt cellular signaling pathways, a mechanism that is increasingly being explored in oncology. A 2023 preclinical study published in Cancer Research reported that similar derivatives demonstrated significant cytotoxic effects against leukemia cells, highlighting the importance of structural optimization in drug development.

The phenylpiperidine scaffold has been extensively studied for its role in modulating ion channels and neurotransmitter receptors. The 3-4-methyl substitutions and trifluoromethyl group in 3-4-methyl-3-(trifluoromethyl)phenylpiperidine may allow for fine-tuning of its pharmacological profile. Researchers have used structure-activity relationship (SAR) analysis to identify key functional groups that influence biological activity. For instance, a 2022 study in ACS Medicinal Chemistry Letters found that the position and number of methyl groups on the aromatic ring significantly affect the compound's affinity for specific receptors, underscoring the importance of precise structural modifications.

Advances in synthetic chemistry have enabled the efficient preparation of 3-4-methyl-3-(trifluoromethyl)phenylpiperidine and its derivatives. Modern methodologies, such as microwave-assisted synthesis and catalytic approaches, have been employed to optimize reaction conditions and improve yield. The trifluoromethyl group is particularly challenging to introduce due to its reactivity, but recent developments in fluorination techniques have made this process more feasible. These synthetic advancements are critical for expanding the chemical diversity of this scaffold and exploring its therapeutic potential.

Computational tools have played a pivotal role in predicting the behavior of 3-4-methyl-3-(trifluoromethyl)phenylpiperidine in biological systems. Molecular dynamics simulations, for example, have been used to model its interactions with target proteins, providing insights into binding modes and conformational changes. A 2023 study in Chemical Science demonstrated that the trifluoromethyl group enhances the compound's ability to stabilize protein-ligand complexes, a property that is highly desirable in drug design. These computational predictions have guided experimental studies, accelerating the discovery of new therapeutic applications.

The 3-4-methyl substitutions on the phenyl ring also contribute to the compound's metabolic stability. Lipophilic groups such as the trifluoromethyl group can reduce the rate of enzymatic degradation, prolonging the compound's half-life in the body. This is particularly important for drugs targeting chronic conditions, where sustained therapeutic effects are required. A 2024 review in Pharmaceutical Research highlighted the role of fluorinated moieties in improving the metabolic stability of drug candidates, further supporting the potential of 3-4-methyl-3-(trifluoromethyl)phenylpiperidine as a therapeutic agent.

Despite its promising properties, 3-4-methyl-3-(trifluoromethyl)phenylpiperidine remains an early-stage compound in drug discovery. Further research is needed to fully understand its pharmacological profile and optimize its therapeutic potential. Ongoing studies are focused on evaluating its safety, efficacy, and mechanism of action in preclinical models. The trifluoromethyl group and 3-4-methyl substitutions continue to be areas of interest for structural modifications aimed at enhancing its biological activity.

In conclusion, 3-4-methyl-3-(trifluoromethyl)phenylpiperidine represents a valuable scaffold in medicinal chemistry, with potential applications in treating a range of diseases. Its unique structural features, including the trifluoromethyl group and 3-4-methyl substitutions, contribute to its favorable physicochemical properties and biological activity. As research in this area continues to advance, this compound may emerge as a significant therapeutic agent, underscoring the importance of exploring hybrid molecular structures in drug discovery.

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